molecular formula C9H9N3O2S B12183507 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

Cat. No.: B12183507
M. Wt: 223.25 g/mol
InChI Key: XGSZDHKEBSXMHV-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: A precursor in the synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide.

    Benzothiazole: The parent compound of the benzothiazole family.

    2-aminobenzothiazole: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetohydrazide

InChI

InChI=1S/C9H9N3O2S/c10-11-8(13)5-12-6-3-1-2-4-7(6)15-9(12)14/h1-4H,5,10H2,(H,11,13)

InChI Key

XGSZDHKEBSXMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NN

Origin of Product

United States

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